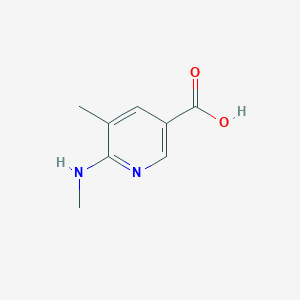
5-Methyl-6-(methylamino)-3-pyridinecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-6-(methylamino)-3-pyridinecarboxylic acid: is a derivative of nicotinic acid, which is a pyridine carboxylic acid This compound is characterized by the presence of a methyl group at the 5th position and a methylamino group at the 6th position of the nicotinic acid structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-6-(methylamino)-3-pyridinecarboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with nicotinic acid or its derivatives.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale methylation and amination reactions under controlled conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Methyl-6-(methylamino)-3-pyridinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methyl and methylamino groups can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Substitution reactions may involve reagents such as halogens, acids, or bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Methyl-6-(methylamino)-3-pyridinecarboxylic acid is used as a building block in organic synthesis. It can be used to synthesize more complex molecules and study reaction mechanisms.
Biology: In biological research, this compound can be used to study the effects of methylation and amination on biological activity. It may also serve as a model compound for studying nicotinic acid derivatives.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Methyl-6-(methylamino)-3-pyridinecarboxylic acid involves its interaction with molecular targets and pathways. The compound may act on specific receptors or enzymes, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
Nicotinic Acid: The parent compound, which lacks the methyl and methylamino groups.
6-Methylamino-nicotinic Acid: A derivative with only the methylamino group at the 6th position.
5-Methyl-nicotinic Acid: A derivative with only the methyl group at the 5th position.
Uniqueness: 5-Methyl-6-(methylamino)-3-pyridinecarboxylic acid is unique due to the presence of both the methyl and methylamino groups, which may confer distinct chemical and biological properties compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C8H10N2O2 |
|---|---|
Molekulargewicht |
166.18 g/mol |
IUPAC-Name |
5-methyl-6-(methylamino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H10N2O2/c1-5-3-6(8(11)12)4-10-7(5)9-2/h3-4H,1-2H3,(H,9,10)(H,11,12) |
InChI-Schlüssel |
VWRNXEIKZXHCOT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CN=C1NC)C(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














